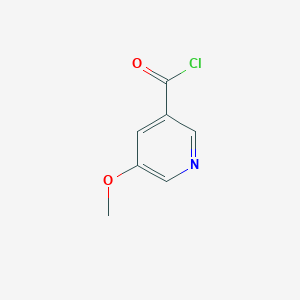

5-Methoxynicotinoyl chloride

描述

Chemical Significance of Acyl Chlorides in Organic Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. savemyexams.comsavemyexams.com They are highly reactive derivatives of carboxylic acids and serve as crucial intermediates in a wide array of organic transformations. fiveable.melibretexts.org Their heightened reactivity compared to the corresponding carboxylic acids makes them valuable starting materials for the synthesis of other carbonyl compounds. savemyexams.comsavemyexams.com

The chemical significance of acyl chlorides stems from the electronic structure of the acyl chloride group. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.org This arrangement results in a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles. libretexts.orgnumberanalytics.com Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. numberanalytics.com

Acyl chlorides are key reagents in the synthesis of various functional groups, including:

Esters: They react readily with alcohols and phenols in a process called esterification. savemyexams.comlibretexts.org This reaction is often more efficient than using a carboxylic acid. savemyexams.comsavemyexams.com

Amides: The reaction of acyl chlorides with ammonia (B1221849) or primary and secondary amines provides a direct route to the formation of amides. savemyexams.comlibretexts.org

Anhydrides: Acyl chlorides can react with carboxylate salts or carboxylic acids to form acid anhydrides. wikipedia.org

Ketones: In Friedel-Crafts acylation, acyl chlorides are used to introduce an acyl group to an aromatic ring, forming a ketone. numberanalytics.com

These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon, followed by the elimination of the chloride ion. savemyexams.com The high reactivity of acyl chlorides makes them indispensable tools for constructing complex molecules in both laboratory and industrial settings. fiveable.me

| Reaction Type | Nucleophile | Product |

| Hydrolysis | Water | Carboxylic Acid |

| Alcoholysis | Alcohol/Phenol (B47542) | Ester |

| Aminolysis | Ammonia/Amine | Amide |

| Acylation | Carboxylate | Acid Anhydride |

| Friedel-Crafts Acylation | Arene | Ketone |

Role of Nicotinoyl Derivatives in Contemporary Chemical Research

Nicotinic acid, also known as vitamin B3, and its derivatives are fundamental scaffolds in medicinal and chemical research. chemistryjournal.netresearchgate.net The pyridine (B92270) ring of nicotinic acid is a key structural motif found in numerous biologically active compounds. The conversion of nicotinic acid and its substituted analogues into more reactive forms, such as nicotinoyl chlorides, allows for their incorporation into larger, more complex molecular architectures.

Research has demonstrated that nicotinic acid derivatives exhibit a wide range of pharmacological activities. For instance, various derivatives have been synthesized and evaluated for their potential as:

Analgesic and anti-inflammatory agents. chemistryjournal.net

Antioxidants. chemistryjournal.net

Anti-tuberculosis agents. chemistryjournal.net

Treatments for diseases like pneumonia and Alzheimer's disease. researchgate.net

The synthesis of these derivatives often involves the initial conversion of the nicotinic acid to the corresponding nicotinoyl chloride. For example, nicotinoyl chloride can be reacted with hydrazine (B178648) hydrate (B1144303) to form nicotinoyl hydrazide, which can then be used to produce Schiff bases and oxadiazole derivatives with potential antioxidant activity. chemistryjournal.net The versatility of the nicotinoyl scaffold makes it a continued focus of research for the development of new therapeutic agents. chemistryjournal.netresearchgate.net

Contextualization of 5-Methoxynicotinoyl Chloride within Pyridine Acyl Halide Chemistry

This compound is a specific derivative within the broader class of pyridine acyl halides. Its chemistry is governed by the highly reactive acyl chloride functional group, while its synthetic utility is influenced by the electronic properties of the methoxy-substituted pyridine ring.

The synthesis of compounds like this compound typically involves the reaction of the parent carboxylic acid, 5-methoxynicotinic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. savemyexams.comprepchem.com For instance, a similar compound, 5-chloro-2-methoxynicotinoyl chloride, is synthesized by refluxing 5-chloro-2-methoxynicotinic acid with thionyl chloride. prepchem.com This general method is applicable to a wide range of substituted nicotinic acids.

Structure

3D Structure

属性

分子式 |

C7H6ClNO2 |

|---|---|

分子量 |

171.58 g/mol |

IUPAC 名称 |

5-methoxypyridine-3-carbonyl chloride |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-2-5(7(8)10)3-9-4-6/h2-4H,1H3 |

InChI 键 |

RNLSEDVSKZPYSA-UHFFFAOYSA-N |

规范 SMILES |

COC1=CN=CC(=C1)C(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 5 Methoxynicotinoyl Chloride and Analogues

General Approaches to Nicotinoyl Chloride Synthesis

The conversion of nicotinic acids to their corresponding acyl chlorides is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. The choice of agent can influence reaction conditions, selectivity, and the profile of byproducts.

Conversion from Corresponding Nicotinic Acid Precursors

The most direct and widely practiced method for synthesizing nicotinoyl chlorides is the treatment of the corresponding nicotinic acid with a suitable chlorinating agent. The nitrogen atom in the pyridine (B92270) ring can complicate the reaction, often leading to the formation of a hydrochloride salt of the final acyl chloride. prepchem.com

Utilization of Thionyl Chloride

Thionyl chloride (SOCl₂) is a frequently used reagent for the synthesis of acyl chlorides from carboxylic acids due to the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous. wikipedia.orgmasterorganicchemistry.comnih.gov The reaction is typically performed by heating the nicotinic acid in an excess of thionyl chloride, often with a solvent such as toluene (B28343) or in neat thionyl chloride. prepchem.comsigmaaldrich.com

For instance, nicotinoyl chloride hydrochloride has been prepared by refluxing nicotinic acid with thionyl chloride for one and a half to two hours. prepchem.comsigmaaldrich.com After the reaction, the excess thionyl chloride is removed under vacuum. prepchem.com In some procedures, a catalyst like N,N-dimethylformamide (DMF) is added to facilitate the reaction. wikipedia.org The resulting product is often the hydrochloride salt, which can be used directly in subsequent reactions. sigmaaldrich.com

The general applicability of this method suggests that 5-methoxynicotinoyl chloride can be synthesized from 5-methoxynicotinic acid under similar conditions.

Interactive Data Table: Synthesis of Nicotinoyl Chloride using Thionyl Chloride

| Precursor | Reagent | Solvent | Conditions | Duration | Product |

| Nicotinic Acid | Thionyl Chloride | None | Reflux | 2 hours | Nicotinoyl chloride |

| Nicotinic Acid | Thionyl Chloride | None | Reflux | 1.5 hours | Nicotinoyl chloride hydrochloride |

| 5-Chloro-2-methoxynicotinic acid | Thionyl Chloride | Carbon Tetrachloride | Reflux | 1.5 hours | 5-Chloro-2-methoxynicotinoyl chloride |

Utilization of Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) is another effective agent for converting carboxylic acids to acyl chlorides. The reaction yields the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. The general reaction is as follows:

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

While detailed procedures focusing solely on PCl₅ for the synthesis of nicotinoyl chloride are less common than those using thionyl chloride, it is a standard and well-established transformation in organic chemistry. masterorganicchemistry.com In some cases, PCl₅ is used in conjunction with POCl₃ for the chlorination of nicotinic acid derivatives, such as in the synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide, where the combination achieves chlorination of the pyridine ring itself. The application of PCl₅ for the conversion of 5-methoxynicotinic acid to this compound would be expected to proceed under standard conditions, likely by heating the reactants together, with or without an inert solvent.

Utilization of Oxalyl Chloride

Oxalyl chloride ((COCl)₂) is a milder and more selective reagent for the preparation of acyl chlorides. It is often used with a catalytic amount of DMF. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the product. The reaction with nicotinic acid to form nicotinoyl chloride has been reported to proceed in quantitative yield after stirring at room temperature for 30 minutes, followed by evaporation of the excess reagent.

Regioselective Synthesis of Substituted Methoxynicotinoyl Chlorides

The synthesis of specific substituted methoxynicotinoyl chlorides requires careful control of regioselectivity, often starting from a precursor that already contains the desired substitution pattern.

Synthesis of 2-Chloro-6-methoxynicotinoyl Chloride

The synthesis of a closely related analogue, 2-chloro-6-methylnicotinic acid , has been documented. This synthesis involves heating 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride (POCl₃) at 125°C for 2 hours. prepchem.com After reaction completion, the mixture is poured onto ice to precipitate the product. prepchem.com It is reasonable to infer that 2-chloro-6-methoxynicotinic acid could be synthesized from 2-hydroxy-6-methoxynicotinic acid via a similar chlorination reaction.

Once the precursor 2-chloro-6-methoxynicotinic acid is obtained, its conversion to 2-chloro-6-methoxynicotinoyl chloride would be expected to proceed via treatment with thionyl chloride, phosphorus pentachloride, or oxalyl chloride, analogous to the general methods for nicotinoyl chloride synthesis.

Synthesis of 5-Bromo-2-methoxynicotinoyl Chloride

The conversion of 5-bromo-2-methoxynicotinic acid to 5-bromo-2-methoxynicotinoyl chloride is a standard acid chloride formation reaction. While specific literature citations for this exact transformation are not detailed, the synthesis follows a well-established protocol analogous to the preparation of similar acyl chlorides. This process typically involves reacting the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comresearchgate.net The reaction is often performed in an inert solvent, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is used, particularly with thionyl chloride, to facilitate the reaction. researchgate.net The volatile byproducts (sulfur dioxide and hydrogen chloride for thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride for oxalyl chloride) are easily removed, driving the reaction to completion and simplifying purification.

General Reaction Scheme:

| Reactant | Reagent | Product |

| 5-Bromo-2-methoxynicotinic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 5-Bromo-2-methoxynicotinoyl chloride |

Synthesis of 5-Chloro-2-methoxynicotinoyl Chloride

A specific method for synthesizing 5-chloro-2-methoxynicotinoyl chloride involves the treatment of its corresponding carboxylic acid with thionyl chloride. sigmaaldrich.com In a documented procedure, 5-chloro-2-methoxynicotinic acid is suspended in carbon tetrachloride, and thionyl chloride is added. The mixture is then heated to reflux for approximately 90 minutes. After this period, the resulting clear solution is cooled and concentrated under a vacuum to yield the product as a residual oil. sigmaaldrich.com To ensure purity, excess thionyl chloride is removed by co-evaporation with a solvent like benzene. This process results in a quantitative yield of pure 5-chloro-2-methoxynicotinoyl chloride. sigmaaldrich.com

Synthesis Data for 5-Chloro-2-methoxynicotinoyl Chloride. sigmaaldrich.com

| Starting Material | Reagent | Solvent | Reaction Time | Yield |

| 5-Chloro-2-methoxynicotinic acid (0.02 mole) | Thionyl chloride (100 ml) | Carbon tetrachloride (100 ml) | 90 minutes (reflux) | Quantitative |

A significant advancement in the synthesis of the precursor, 5-chloro-2-methoxynicotinic acid, is a one-step selective chlorination method that avoids the use of hazardous chlorine gas. This process involves the chlorination of 2-methoxynicotinic acid at the 5-position using an alkali metal hypochlorite, such as a dilute aqueous solution of sodium hypochlorite, in a homogeneous aqueous solvent system. sigmaaldrich.com This method is noted for its ease of synthesis, reduced costs, and improved safety profile compared to older methods. The desired product is recovered from the reaction mixture through simple acidification and filtration or extraction. sigmaaldrich.com

Synthesis of 6-Methoxynicotinoyl Chloride

The synthesis of 6-methoxynicotinoyl chloride follows the same fundamental principle of converting a carboxylic acid to an acyl chloride. The precursor, 6-methoxynicotinic acid, is treated with a standard chlorinating agent. An analogous procedure is the synthesis of 6-chloronicotinoyl chloride, where 6-chloronicotinic acid is reacted with thionyl chloride (SOCl₂) to produce the acyl chloride with a melting point of 49-51°C. It can be inferred that 6-methoxynicotinoyl chloride is prepared in a similar fashion from 6-methoxynicotinic acid.

Innovative and Environmentally Benign Routes for Acyl Chloride Formation

Traditional reagents for acyl chloride synthesis, such as thionyl chloride and oxalyl chloride, can be hazardous and are not ideal for large-scale industrial synthesis due to the nature of the reagents or their byproducts. nih.gov This has spurred research into more environmentally benign and economical synthetic methods.

Applications of Vilsmeier-Haack Reagents in Acid Chloride Generation

The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride. atlantis-press.com While widely known for its use in formylating electron-rich aromatic compounds, the Vilsmeier reagent is also a versatile tool for other synthetic transformations, including the generation of acid chlorides from carboxylic acids. nih.gov

An innovative and environmentally sound method for preparing the Vilsmeier-Haack reagent itself has been developed using phthaloyl dichloride (OPC) and DMF in a solvent like toluene or 1,4-dioxane. nih.gov A key advantage of this process is that the byproduct, phthalic anhydride, can be recovered in high yield by simple filtration and reused. The isolated Vilsmeier-Haack reagent can then be used to convert aromatic acids into their corresponding acid chlorides in good yields, representing a greener alternative to conventional methods. nih.gov

Chemical Reactivity and Derivatization Chemistry of 5 Methoxynicotinoyl Chloride

Fundamental Reactivity Patterns of Acyl Chlorides

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. chemguide.co.uksavemyexams.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. chemguide.co.uk This substitution results in a significant increase in reactivity, making acyl chlorides valuable intermediates in organic synthesis. chemistrystudent.comwordpress.com

The high reactivity of acyl chlorides stems from the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com This creates a significant partial positive charge on the carbon atom, rendering it highly susceptible to attack by nucleophiles. chemistrystudent.comlibretexts.org Nucleophiles are species with a lone pair of electrons that are attracted to positively charged centers. libretexts.org The general reaction mechanism for acyl chlorides with nucleophiles is a nucleophilic addition-elimination reaction. chemistrystudent.comlibretexts.org This two-step process involves the initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion, which is a good leaving group. libretexts.orgyoutube.com

Nucleophilic Acyl Substitution Reactions with Nitrogenous Bases

Acyl chlorides readily react with nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary amines, in nucleophilic acyl substitution reactions. youtube.comchemistrysteps.com These reactions are fundamental for the formation of amides. youtube.com

The reaction with ammonia produces a primary amide. chemistrysteps.com Similarly, reacting an acyl chloride with a primary amine yields a secondary amide. chemistrystudent.comchemistrysteps.com The reaction mechanism involves the nitrogen atom of the amine acting as a nucleophile and attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion and a proton to form the amide and hydrogen chloride. libretexts.org Often, a base like pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture to neutralize the HCl produced. chemistrysteps.com

The general scheme for the reaction of an acyl chloride with a nitrogenous base is as follows:

R-COCl + R'-NH₂ → R-CONHR' + HCl

Where R and R' can be hydrogen or organic groups.

Esterification and Oxygen-Nucleophile Reactivity

Acyl chlorides are highly effective reagents for the synthesis of esters through reactions with oxygen-based nucleophiles like alcohols and phenols. savemyexams.comdocbrown.info This method is often preferred over the direct esterification of carboxylic acids with alcohols because the reaction with acyl chlorides is faster, more efficient, and essentially irreversible. wordpress.comchemguide.co.uk

The reaction proceeds via a nucleophilic addition-elimination mechanism where the oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride. docbrown.info This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the ester. docbrown.info The reaction also produces hydrogen chloride gas. chemguide.co.uk

The general reaction is:

R-COCl + R'-OH → R-COOR' + HCl

This reaction is applicable to a wide range of alcohols and phenols, providing a versatile route to various esters. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution (Friedel-Crafts) Pathways

Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. sigmaaldrich.combyjus.com This reaction typically involves reacting an aromatic compound with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org

The mechanism begins with the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride. This facilitates the cleavage of the C-Cl bond, generating a highly electrophilic acylium ion. sigmaaldrich.com The acylium ion then attacks the electron-rich aromatic ring, leading to the formation of an aryl ketone. byjus.comorganic-chemistry.org A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which helps to prevent polysubstitution. organic-chemistry.org

However, there are limitations to this reaction. Aromatic compounds that are highly deactivated or electron-poor may not undergo Friedel-Crafts acylation. sigmaaldrich.com

Specific Reactions and Functionalization Strategies Employing 5-Methoxynicotinoyl Chloride and Analogues

This compound, as a heterocyclic acyl chloride, exhibits the characteristic reactivity of this functional group, enabling its use in various synthetic applications.

Amide Bond Formation in Complex Molecular Synthesis

The formation of an amide bond is a crucial transformation in the synthesis of a vast array of complex molecules, including pharmaceuticals and biologically active compounds. hud.ac.ukwhiterose.ac.uk Acyl chlorides like this compound are frequently employed for this purpose due to their high reactivity, which often leads to high yields. scribd.com

The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of this compound. youtube.com This reaction is a type of nucleophilic acyl substitution. libretexts.org The general procedure often involves dissolving the acid chloride in a suitable solvent and adding the amine, sometimes in the presence of a base to scavenge the hydrogen chloride byproduct. hud.ac.uk

For instance, the synthesis of various amides can be achieved by reacting different primary and secondary amines with acyl chlorides. hud.ac.uk This strategy is widely used in medicinal chemistry to create libraries of compounds for biological screening.

Synthesis of Hydrazide Derivatives

Hydrazides are a class of organic compounds that serve as important intermediates in the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities. mdpi.comnih.gov The reaction of acyl chlorides with hydrazine (B178648) or its derivatives is a common method for preparing hydrazides. mdpi.com

Specifically, this compound can react with hydrazine hydrate (B1144303) to form 5-methoxynicotinic acid hydrazide. This reaction typically involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. The resulting hydrazide can then be used as a building block for more complex molecules, such as hydrazones, by condensation with aldehydes or ketones. mdpi.comnih.gov

Recent research has highlighted the synthesis of novel hydrazide-hydrazone derivatives with potential antimicrobial and antitumor activities. nih.govmdpi.com For example, new benzoylhydrazones were synthesized by condensing 5-methoxysalicylaldehyde with various benzhydrazides, and these compounds showed promising cytotoxic activity against breast cancer cell lines. researchgate.net

Formation of Ester Conjugates

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding ester conjugates. This transformation is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds readily, often at room temperature, and is frequently carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the product.

The general scheme for this esterification involves the direct treatment of an alcohol (R-OH) with this compound. The versatility of this reaction allows for the synthesis of a wide array of esters, from simple alkyl esters to more complex aryl esters derived from phenolic compounds. rsc.org The properties of the resulting ester are dependent on the nature of the alcohol or phenol used.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alcohol (e.g., Ethanol) or Phenol | Inert solvent (e.g., Dichloromethane, Chloroform), Base (e.g., Pyridine, Triethylamine) | Corresponding 5-methoxynicotinate ester |

This method is analogous to O-acylation reactions used in the synthesis of various esters from other acyl chlorides, where polar aprotic solvents are often employed to facilitate the formation of ionic intermediates. mdpi.com

Conversion to Azide (B81097) Functionalities

This compound can be readily converted into 5-methoxynicotinoyl azide by reaction with an azide salt, most commonly sodium azide (NaN₃). This nucleophilic substitution reaction replaces the chloride with the azido (B1232118) group. The resulting acyl azide is a key intermediate that can undergo further transformations, most notably the Curtius rearrangement.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to yield an isocyanate, with the loss of nitrogen gas (N₂). This rearrangement is a versatile and powerful method in organic synthesis for converting carboxylic acids and their derivatives into amines, urethanes, and ureas, as the isocyanate intermediate readily reacts with various nucleophiles. The migration of the aryl group occurs with complete retention of its stereochemistry.

Azide Formation: Reaction of this compound with sodium azide in a suitable solvent like acetone (B3395972) or DMF.

Curtius Rearrangement: Heating the resulting 5-methoxynicotinoyl azide, which rearranges to form 5-methoxy-3-pyridyl isocyanate.

Table 2: Synthesis and Rearrangement of 5-Methoxynicotinoyl Azide

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | This compound | Sodium Azide (NaN₃) | 5-Methoxynicotinoyl azide | Substitution of chloride with azide |

| 2 | 5-Methoxynicotinoyl azide | Heat (Δ) | 5-Methoxy-3-pyridyl isocyanate + N₂ | Curtius Rearrangement |

The isocyanate produced can be trapped with water to form an unstable carbamic acid, which decarboxylates to yield 3-amino-5-methoxypyridine. Alternatively, reaction with an alcohol yields a stable carbamate (B1207046) (urethane) conjugate.

Derivatization for Analytical Applications

In analytical chemistry, particularly in liquid chromatography (LC), derivatization is a key strategy to improve the detectability and chromatographic behavior of analytes. exlibrisgroup.com Acyl chlorides, such as this compound, are effective derivatizing agents for compounds containing nucleophilic functional groups like primary and secondary amines, alcohols, and phenols. nih.govresearchgate.netnsf.gov

Many biologically active molecules and pharmaceuticals lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC). By reacting these analytes with a derivatizing agent like this compound, a UV-absorbing nicotinoyl group is attached to the molecule. This significantly enhances the molar absorptivity of the analyte, thereby lowering its detection limit. For example, isonicotinoyl chloride, an isomer of this compound, has been successfully used to derivatize steroids for LC-MS/MS analysis, leading to instantaneous reactions and favorable mass spectrometric responses. nih.govresearchgate.net Similarly, other acyl chlorides like benzoyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are widely used to tag amines and amino acids for HPLC analysis. scientificlabs.co.uksigmaaldrich.com

The derivatization reaction converts polar functional groups (-OH, -NH₂) into less polar ester or amide linkages. This increased hydrophobicity can lead to better retention and separation on commonly used reversed-phase HPLC columns. The procedure typically involves mixing the sample with the derivatizing agent in a suitable solvent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by a short incubation period before analysis. nih.gov

Table 3: Principles of Analytical Derivatization with Acyl Chlorides

| Analyte Functional Group | Derivatization Reaction | Purpose | Benefit for HPLC/LC-MS |

| Alcohol (-OH) | Esterification | Introduce a chromophore/fluorophore | Enhanced UV or fluorescence detection |

| Phenol (-ArOH) | Esterification | Improve ionization efficiency for MS | Increased sensitivity in mass spectrometry nih.govresearchgate.net |

| Primary/Secondary Amine (-NH₂, -NHR) | Amidation | Improve chromatographic retention | Better peak shape and separation on reversed-phase columns nih.govnsf.gov |

Applications of 5 Methoxynicotinoyl Chloride and Its Derivatives in Advanced Organic Synthesis and Life Sciences

Utility as Precursors for Heterocyclic Compound Synthesis

5-Methoxynicotinoyl chloride, as a derivative of nicotinic acid, is a reactive building block for introducing the 5-methoxypyridine-3-carbonyl moiety into various molecular structures. Its utility stems from the reactivity of the acyl chloride group, which readily participates in reactions with nucleophiles, making it a valuable precursor in the synthesis of more complex heterocyclic systems.

Construction of Substituted Pyridine (B92270) Scaffolds

The synthesis of substituted pyridines is a cornerstone of medicinal and materials chemistry due to their prevalence in bioactive molecules and functional materials. Acyl chlorides are key reagents in Friedel-Crafts acylation and related reactions to append the pyridine core to other aromatic or aliphatic systems. While specific examples detailing the use of this compound in broad synthetic screens are not extensively documented in the reviewed literature, the general reactivity of nicotinoyl chlorides is well-established.

The construction of polysubstituted pyridine rings can be achieved through various strategies, such as those involving the reaction of 1,3-dicarbonyl compounds with 3-aminoenones or the cyclization of α,β-unsaturated carbonyl compounds with enamines. semanticscholar.org In principle, this compound could be used to acylate a suitable substrate, creating a dicarbonyl intermediate that could then undergo cyclization to form a highly substituted pyridine ring. Another approach involves the transformation of existing ring systems. For instance, 2-amino-4H-pyrans can be converted into 2-pyridinones, which could then be further functionalized. semanticscholar.org The Vilsmeier-Haack reaction is another powerful tool for constructing substituted quinolines and related fused pyridines from simple acylanilides, demonstrating the versatility of acyl precursors in building complex heterocyclic scaffolds. rsc.org

Formation of Fused Heterocyclic Systems

Fused heterocyclic systems, where a pyridine ring is annulated with another ring, are of significant interest due to their diverse biological activities. The synthesis of these systems often relies on precursors that can undergo intramolecular cyclization reactions. While direct applications of this compound in the synthesis of fused heterocycles were not prominent in the surveyed literature, its derivatives are valuable intermediates.

For example, substituted 2-chloroquinoline-3-carbaldehydes, which can be prepared from acetanilides, are versatile precursors for a variety of fused quinolines. The chloro and aldehyde groups can be transformed to create thieno-, pyridazino-, pyrano-, and furo-quinolines. rsc.org Similarly, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives can be achieved through the Thorpe-Ziegler cyclization of appropriately substituted thiopyridines, which are themselves prepared from 3-cyanopyridine-2(1H)-thiones. semanticscholar.org A derivative of this compound could be envisioned as a starting point for creating a substituted pyridine that is then elaborated into a fused system. Fused heterobicyclic systems containing a bridgehead nitrogen atom, such as imidazothiazoles, are also of great importance and are synthesized through various traditional and modern methodologies. google.com

Contribution to Medicinal Chemistry Research and Development

The 5-methoxynicotinoyl scaffold is a component of various molecules explored in medicinal chemistry. Its derivatives have been investigated for their potential in several therapeutic areas, leveraging the unique electronic and steric properties conferred by the methoxy-substituted pyridine ring.

Role in the Design and Synthesis of Bromodomain Inhibitors

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are major targets in oncology and inflammation research. While numerous small molecule inhibitors targeting BET bromodomains have been developed, the direct use of this compound in the synthesis of prominent inhibitors was not identified in the reviewed literature.

Research in this area has produced a variety of scaffolds. For instance, aristoyagonine (B1246166) derivatives have been synthesized and co-crystallized with the BRD4 bromodomain, showing a key binding mode in the acetylated lysine binding pocket. nih.gov Another class of inhibitors includes dihydropyridine (B1217469) lactam analogs designed to target BET bromodomains. nih.gov Furthermore, a patent has been filed for substituted pyridinone compounds as bromodomain inhibitors, highlighting the importance of the pyridine scaffold in this field. google.com These examples underscore the ongoing search for novel chemotypes for bromodomain inhibition, a field where derivatives of 5-methoxynicotinic acid could potentially serve as building blocks.

Incorporation into SARS-CoV-2 Main Protease Inhibitors

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. An intensive global effort has led to the discovery and development of numerous Mpro inhibitors. Despite the exploration of a wide chemical space, including purine-based scaffolds and various heterocyclic compounds, the specific incorporation of this compound into reported Mpro inhibitors is not described in the surveyed scientific literature. nih.govnih.govrsc.org

The search for new inhibitors has been broad, with strategies including structure-based drug design and the screening of existing compound libraries. nih.gov For example, a library of naturally inspired, fused-bridged indole (B1671886) skeletons was synthesized and screened, leading to the identification of hits targeting Mpro. rsc.org Another study focused on dimethylxanthine derivatives designed through hybridization and fragment-based approaches, resulting in compounds with in vitro activity against SARS-CoV-2. nih.gov These efforts highlight the diversity of scaffolds being investigated as potential Mpro inhibitors.

Precursor for Factor Xa or VIIa Inhibitors

The coagulation cascade is a series of enzymatic activations crucial for blood clot formation, with Factor Xa (FXa) being a key protein at the convergence of the intrinsic and extrinsic pathways. frontiersin.orgnih.gov Inhibiting FXa is a major strategy for developing modern anticoagulant drugs to prevent and treat thromboembolic disorders. frontiersin.orgnih.gov this compound, and its parent acid, 5-methoxy-2-nitrobenzoic acid, are instrumental in the synthesis of certain FXa inhibitors. nih.gov

In a documented synthetic route, 5-methoxy-2-nitrobenzoic acid is used as a starting material to build a core structure of a potential FXa inhibitor. nih.gov The process involves converting the carboxylic acid to a more reactive acid chloride (a reaction for which thionyl chloride is commonly used), which then readily reacts with an amine, such as 2-amino-5-chloropyridine, to form a stable amide bond. This amide formation is a critical step in assembling the complex molecular architecture required for effective binding to the FXa active site. nih.gov The resulting intermediate, N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide, undergoes further transformations, including the reduction of the nitro group to an amine, to ultimately yield the final inhibitor candidate. nih.gov

Table 1: Synthesis of a Factor Xa Inhibitor Precursor

| Starting Material | Reagent | Intermediate Product | Significance |

| 5-Methoxy-2-nitrobenzoic acid | 2-Amino-5-chloropyridine | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | Forms a key amide linkage in the backbone of the target FXa inhibitor. nih.gov |

This synthetic strategy highlights the utility of the 5-methoxynicotinoyl moiety in constructing the specific scaffolds of enzyme inhibitors. The methoxy (B1213986) group itself can be an important feature, as studies on related inhibitor series have shown that electron-donating groups at the 5-position can contribute positively to the inhibitory activity against FXa. nih.gov

Synthesis of Other Biologically Active Derivatives

Beyond anticoagulants, the nicotinoyl scaffold, to which this compound belongs, is employed in the synthesis of a wide range of other biologically active molecules. The reactive nature of the acid chloride allows it to be easily incorporated into various structures to create amides and esters, which are common functional groups in many pharmaceuticals. researchgate.netmdpi.com

For instance, nicotinoyl derivatives have been utilized as protecting groups in the synthesis of pyranocoumarins, which are being investigated for anti-HIV activity. researchgate.net In these syntheses, a nicotinoyl group is selectively attached to one hydroxyl group on a 5,7-dihydroxycoumarin (B1309657) core. This protection allows chemists to perform chemical modifications on other parts of the molecule before the nicotinoyl group is removed in a later step. researchgate.net This approach demonstrates how nicotinoyl moieties can facilitate the construction of complex natural product derivatives. researchgate.net

Applications in Analytical Chemistry and Chemical Biology

In addition to its role in synthesis, the chemical properties of the nicotinoyl group are leveraged in analytical chemistry and chemical biology to detect and study other molecules.

Derivatization Reagents for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for detecting and quantifying trace amounts of molecules in complex samples like blood or plasma. ddtjournal.comtcichemicals.comnih.gov However, some molecules have poor ionization efficiency, making them difficult to detect. tcichemicals.comsigmaaldrich.com Chemical derivatization is a strategy used to overcome this limitation by attaching a chemical "tag" that enhances ionization. ddtjournal.comsigmaaldrich.com

Acyl chlorides that are structural isomers of this compound, such as isonicotinoyl chloride (INC), have been successfully used as derivatization reagents for this purpose. nih.gov In a study comparing various reagents for the analysis of vitamin D metabolites, INC was shown to significantly improve detection. The reagent reacts with the hydroxyl groups on the vitamin D molecules, attaching the nicotinoyl moiety. This newly introduced pyridine ring is easily protonated in the mass spectrometer's ion source, leading to a much stronger signal. nih.gov

Table 2: Performance of Isonicotinoyl Chloride (INC) as a Derivatization Reagent for LC-MS/MS

| Analyte | Derivatization Reagent | Fold Signal Enhancement |

| Vitamin D Metabolites (e.g., 25(OH)D3) | Isonicotinoyl chloride (INC) | 3- to 295-fold (depending on metabolite and conditions) nih.gov |

This derivatization not only boosts sensitivity but can also improve the selectivity of the analysis. nih.gov The principle demonstrates the potential of this compound to be used in a similar fashion for the sensitive profiling of alcohols, phenols, and amines in biomedical and metabolomics research.

Probes and Ligands in Chemical Biology Research

Chemical biology research often relies on molecular probes and ligands to study the function and location of biological targets like proteins and receptors. nih.gov These probes are typically designed with two key components: a "recognition" element that binds specifically to the target and a "reporter" element (like a fluorescent dye) that allows for detection.

The synthesis of such probes often involves linking these two components together. A reactive functional group, like an acid chloride, is an ideal chemical handle for this purpose. For example, in the development of high-affinity fluorescent ligands for the serotonin (B10506) 5-HT(3) receptor, a core molecule known to bind the receptor is chemically conjugated to a fluorescent dye. nih.gov

While not a direct example, this compound represents the type of reactive linker that could be used in such an application. It could be used to attach a reporter group to an amine-containing recognition element or, conversely, to attach a recognition element containing a nicotinoyl group to a reporter. This would create a bespoke chemical probe for use in fluorescence microscopy, flow cytometry, or other bio-imaging techniques to visualize and quantify biological targets in cells and tissues. nih.gov

Analytical Methodologies for Characterization and Quantification of Nicotinoyl Chlorides

Challenges Associated with the Analysis of Reactive Acyl Halides

Acyl halides, as a class of compounds, are characterized by their high reactivity, which is central to their utility in chemical synthesis. This reactivity, however, poses considerable challenges for their analytical characterization. The principal difficulty lies in their susceptibility to hydrolysis. Acyl chlorides readily react with atmospheric moisture, leading to the formation of the corresponding carboxylic acid and hydrogen chloride. This degradation not only alters the sample composition but can also interfere with the analytical measurements.

Furthermore, the reactivity of acyl halides extends to other nucleophilic species that may be present as solvents or impurities. For instance, reactions with alcohols will yield esters, and reactions with amines will produce amides. Consequently, the handling and preparation of samples for analysis require stringent anhydrous conditions to prevent the degradation of the analyte. The choice of solvent for analytical techniques is also critical, as it must be inert to the acyl chloride. Aprotic solvents are generally preferred. The inherent instability of these compounds can also lead to difficulties in obtaining reproducible and accurate quantitative results.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of nicotinoyl chlorides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition of these compounds.

NMR spectroscopy is a powerful non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. For a compound like 5-Methoxynicotinoyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR are used for structural confirmation.

In the ¹H NMR spectrum of this compound, specific chemical shifts are expected for the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom. The exact chemical shifts and coupling patterns depend on the substitution pattern. The methoxy group protons are expected to appear as a sharp singlet further upfield, typically in the range of δ 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy, as specific experimental data is not publicly available.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | Doublet |

| H-4 | 8.0 - 8.3 | Doublet of doublets |

| H-6 | 8.8 - 9.1 | Doublet |

| -OCH₃ | 3.8 - 4.1 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the pyridine ring, and the methoxy carbon. The carbonyl carbon of the acyl chloride group is typically found in the highly deshielded region of the spectrum, usually between 160 and 180 ppm. The carbons of the pyridine ring will appear in the aromatic region (approximately 120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atom, the methoxy group, and the carbonyl chloride group. The carbon of the methoxy group will be observed in the upfield region, typically around 55-60 ppm.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, analysis of related compounds allows for the prediction of the approximate chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy, as specific experimental data is not publicly available.)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 140 - 145 |

| C-5 | 155 - 160 |

| C-6 | 145 - 150 |

| -OCH₃ | 55 - 60 |

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected, corresponding to the molecular weight of the compound. The high-resolution mass spectrum would allow for the determination of the exact molecular formula. The fragmentation pattern in the mass spectrum is often characteristic of the compound's structure. Acyl chlorides typically show a prominent peak corresponding to the formation of an acylium ion, resulting from the loss of the chlorine atom. For this compound, this would be the 5-methoxynicotinoyl cation. Further fragmentation of the pyridine ring and loss of the methoxy group would also be expected.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of highly reactive compounds like acyl chlorides by GC-MS is challenging. The high temperatures of the GC inlet and column can cause thermal degradation of the analyte. More significantly, the inherent reactivity of the acyl chloride can lead to reactions with any active sites within the GC system, such as residual moisture or hydroxyl groups on the column's stationary phase.

To overcome these challenges, derivatization is a commonly employed strategy for the GC-MS analysis of acyl chlorides. chromtech.comresearchgate.netlibretexts.org This involves converting the reactive acyl chloride into a more stable and volatile derivative prior to analysis. chromtech.comresearchgate.netlibretexts.org For example, reaction with an alcohol can convert the acyl chloride into a more stable ester, which can then be readily analyzed by GC-MS. rsc.org This approach not only improves the chromatographic behavior of the analyte but also protects it from degradation during analysis. chromtech.comresearchgate.netlibretexts.orgyoutube.com The choice of derivatizing agent is crucial and depends on the specific properties of the analyte and the desired analytical outcome. chromtech.comresearchgate.netlibretexts.org

Mass Spectrometry (MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In the context of this compound, ESI-MS can provide crucial information about its molecular weight and elemental composition.

Research Findings:

In negative ion mode ESI-MS, acyl chlorides readily form adducts with chloride ions present in the solvent or added intentionally to the mobile phase. This results in the formation of a prominent [M+Cl]⁻ ion. For this compound, the expected mass-to-charge ratio (m/z) for this adduct would be calculated based on its molecular formula, C₇H₆ClNO₂. The monoisotopic mass of this compound is derived from its precursor, 5-Methoxynicotinic acid, which has a monoisotopic mass of 153.042593085 Da. nih.gov Upon conversion to the acyl chloride, the molecular weight increases.

The fragmentation of the [M+Cl]⁻ adduct under collision-induced dissociation (CID) can yield structurally informative ions. Typically, the most common fragmentation pathway involves the loss of the chloride ion to produce Cl⁻, or the loss of a hydrogen and a chlorine atom to form the [M-H]⁻ ion. The latter can then undergo further fragmentation to elucidate the compound's structure.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+Cl]⁻ | [Calculated Value] |

| [M-H]⁻ | [Calculated Value] |

Note: The exact m/z values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. When coupled with ESI, HRMS is a powerful tool for the unambiguous identification of compounds like this compound.

Research Findings:

The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, an HRMS measurement of the molecular ion would provide an exact mass that can be compared to the theoretical exact mass calculated from its elemental formula (C₇H₆ClNO₂). The exact mass of its precursor, 5-Methoxynicotinic acid, is 153.042593085 Da. nih.gov

Table 2: Theoretical Exact Mass for this compound

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₇H₆ClNO₂ | [Calculated Value] |

Note: The exact mass of the acyl chloride is calculated from the elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Research Findings:

The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1770-1820 cm⁻¹. The presence of the methoxy group (-OCH₃) would be indicated by C-O stretching vibrations, usually found in the 1000-1300 cm⁻¹ range. The aromatic pyridine ring will exhibit C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹.

For comparison, the IR spectrum of the related compound, nicotinoyl chloride hydrochloride, shows characteristic absorption bands that can be used to predict the spectrum of this compound. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (acyl chloride) | 1770 - 1820 |

| C-O (methoxy) | 1000 - 1300 |

| C=C, C=N (aromatic ring) | 1400 - 1600 |

| C-H (aromatic) | > 3000 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and quantitative analysis of this compound, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of the relatively polar this compound.

Research Findings:

A typical RP-HPLC method for a methoxy-containing aromatic chloride, such as 4-methoxybenzyl chloride, utilizes a C18 column. orientjchem.org For this compound, a similar setup could be employed. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for nicotinoyl derivatives is often around 260 nm.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for the specific application.

Normal Phase Chromatography

Normal Phase Chromatography (NPC) utilizes a polar stationary phase and a non-polar mobile phase. This technique is an alternative to RP-HPLC and can be particularly useful for separating isomers or compounds with very similar polarities.

Research Findings:

In the context of this compound, an NPC method would typically employ a silica (B1680970) or alumina (B75360) column. The mobile phase would be a mixture of non-polar solvents such as hexane (B92381) or heptane, with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) to modulate the retention time. Due to the polar nature of the pyridine ring and the methoxy group, this compound would be strongly retained on a polar stationary phase, requiring a relatively polar mobile phase for elution.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC offers several advantages over traditional liquid chromatography, including faster analysis times and reduced solvent consumption.

Research Findings:

SFC is well-suited for the analysis of both polar and non-polar compounds. For the separation of this compound, a packed column SFC system would be employed. The mobile phase would consist of supercritical CO₂ mixed with a polar organic modifier, such as methanol or ethanol, to control the elution strength. The addition of additives like amines or acids to the modifier can improve peak shape and selectivity for nitrogen-containing compounds. SFC can be readily coupled to mass spectrometry (SFC-MS) for enhanced sensitivity and specificity.

Theoretical and Computational Investigations of 5 Methoxynicotinoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Methoxynicotinoyl chloride. mdpi.comacs.org These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The electronic properties of this compound are significantly influenced by the interplay of the electron-withdrawing acyl chloride group and the methoxy (B1213986) and pyridine (B92270) ring substituents. DFT calculations can quantify these effects through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, thus governing its reactivity towards nucleophiles and electrophiles. acs.org

Reactivity descriptors derived from quantum chemical calculations, such as electrostatic potential (ESP) maps, atomic charges, and Fukui functions, can pinpoint the most reactive sites within the this compound molecule. The carbonyl carbon of the acyl chloride group is expected to be highly electrophilic, a feature that can be visualized and quantified through these computational approaches.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Electrostatic Potential on Carbonyl Carbon | +0.8 e | A high positive value indicating a strong electrophilic site susceptible to nucleophilic attack. |

Note: The data in this table is illustrative and based on typical values for similar aromatic acyl chlorides. Specific experimental or higher-level computational values may vary.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions with other molecules. Molecular modeling techniques, including both quantum mechanics and molecular mechanics methods, are employed to explore the potential energy surface of the molecule and identify its stable conformers. nih.gov

For this compound, the primary sources of conformational isomerism are the rotation around the C-C bond connecting the pyridine ring to the carbonyl group and the rotation of the methoxy group. Computational scans of these dihedral angles can reveal the energy barriers between different conformations and identify the global minimum energy structure.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (Py-CO) | Dihedral Angle (O-CH3) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~0° | ~0° | 0.00 |

| B | ~180° | ~0° | 1.2 |

| C | ~0° | ~180° | 2.5 |

| D | ~180° | ~180° | 3.8 |

Note: The data in this table is illustrative and represents a hypothetical conformational landscape. The actual number and energy of stable conformers would be determined by detailed computational analysis.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. libretexts.orgchemguide.co.ukorganicchemistrytutor.com The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. fiveable.me This reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.orgchemguide.co.uk

In the first step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This is the addition phase. In the second step, the carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated. libretexts.org

Computational methods can be used to model this entire reaction pathway. By calculating the energies of the reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are directly related to the reaction rate. Furthermore, the structures of transient intermediates and transition states can be optimized and analyzed, providing a deeper understanding of the factors that control the reaction's feasibility and selectivity. For example, computational studies can clarify the role of solvents or catalysts in the reaction mechanism. wikipedia.org

Future Prospects and Emerging Research Directions

Advancements in Sustainable and Scalable Synthetic Methodologies

Currently, detailed studies on green and scalable methods for the synthesis of 5-Methoxynicotinoyl chloride are not present in the accessible scientific literature. Standard methods for the preparation of acyl chlorides from carboxylic acids often involve reagents like thionyl chloride or oxalyl chloride. libretexts.orgprepchem.comprepchem.commdpi.com These traditional methods, while effective at the lab scale, often raise environmental and safety concerns.

Future research would likely focus on developing more sustainable alternatives. Potential avenues for exploration include:

Catalytic Methods: The use of catalytic amounts of non-toxic reagents to replace stoichiometric, hazardous ones is a cornerstone of green chemistry. organic-chemistry.org Research into catalytic methods for the conversion of 5-methoxynicotinic acid to its acyl chloride would be a significant advancement.

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to batch reactions. acs.orgresearchgate.net The synthesis of acyl chlorides has been successfully demonstrated using flow chemistry, suggesting a promising route for the safer and more efficient production of this compound. acs.org

Biocatalysis: Enzymatic approaches for the synthesis of nicotinic acid and its derivatives are gaining traction as a green alternative to traditional chemical methods. nih.govnih.gov While no specific biocatalyst for the direct synthesis of this compound has been reported, the development of such an enzyme would represent a major breakthrough in sustainable production.

A comparison of traditional and potential green synthetic methods for acyl chlorides is presented below:

| Method | Reagents | Advantages | Disadvantages |

| Traditional | Thionyl chloride, Oxalyl chloride, Phosphorus pentachloride | High reactivity, well-established | Use of hazardous and corrosive reagents, generation of toxic byproducts |

| Green (Potential) | Catalytic reagents, Flow reactors, Biocatalysts | Reduced waste, improved safety, potential for scalability, milder reaction conditions | Requires development of new catalysts/enzymes, initial setup costs for flow chemistry |

Exploration of Novel Synthetic Transformations and Cascade Reactions

The reactivity of the acyl chloride group makes this compound a potentially versatile building block in organic synthesis. However, specific examples of its use in novel synthetic transformations or cascade reactions are not documented in the available literature. Based on the known chemistry of acyl chlorides and nicotinic acid derivatives, several research directions could be envisioned:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly efficient for building molecular diversity. nih.govub.edu this compound could potentially be employed in MCRs to rapidly generate libraries of novel compounds for biological screening.

Cross-Coupling Reactions: The pyridine (B92270) ring of this compound could be a substrate for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Cascade Reactions: The design of cascade reactions involving the acyl chloride moiety and other functional groups within the molecule could lead to the efficient synthesis of complex heterocyclic systems.

Expanded Role in Functional Material Design and Polymer Science

The incorporation of nicotinic acid derivatives into polymers can impart specific functionalities. However, the use of this compound in this area has not been specifically reported. Future research could explore its potential in:

Functional Polymer Synthesis: Acyl chlorides are common reagents for the modification of polymers containing hydroxyl or amine groups. This compound could be used to graft the 5-methoxynicotinoyl moiety onto various polymer backbones, potentially altering their physical, chemical, or biological properties. mdpi.com

Photoresponsive Polymers: The nicotinoyl moiety, when incorporated into a polymer, could potentially influence its optical properties. Research into photoresponsive polymers containing azobenzene (B91143) dyes has shown the ability to create reconfigurable micro- and nano-patterns, an area where nicotinoyl derivatives could be explored. unt.eduosti.gov

Conducting Polymers: Thiophene-based polymers are known for their conductive properties. mdpi.com The structural similarity of the pyridine ring to thiophene (B33073) suggests that polymers incorporating the 5-methoxynicotinoyl unit might exhibit interesting electronic properties.

Interdisciplinary Applications in Drug Discovery and Chemical Biology

Nicotinic acid and its derivatives are precursors to the essential coenzyme NAD+ and have been investigated for various therapeutic applications. nih.govmdpi.com While there is no specific research on the drug discovery applications of this compound, its derivatives could be of interest.

Synthesis of Bioactive Molecules: The compound could serve as a starting material for the synthesis of novel derivatives of nicotinic acid for evaluation as potential therapeutic agents. researchgate.netnih.gov The synthesis of isonicotinic acid derivatives has led to compounds with anti-inflammatory properties. mdpi.com

Targeted Drug Delivery: The development of polymer-drug conjugates is a key strategy in targeted drug delivery. nih.govnih.gov this compound could be used to attach a drug molecule to a polymer carrier, potentially improving its pharmacokinetic profile and reducing side effects.

Chemical Probes: The 5-methoxynicotinoyl group could be incorporated into chemical probes to study biological processes involving nicotinic acid metabolism or signaling pathways.

常见问题

Q. How can researchers optimize the synthesis of 5-Methoxynicotinoyl Chloride while minimizing side reactions?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For acyl chlorides like this compound, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are common reagents. Key considerations include:

- Temperature Control : Maintain temperatures between 0–5°C during reagent addition to prevent exothermic decomposition.

- Moisture Exclusion : Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) to avoid hydrolysis.

- Stoichiometry : Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion of the carboxylic acid precursor.

- Purification : Post-reaction, remove excess reagents via rotary evaporation under reduced pressure. Wash with cold water to eliminate acidic byproducts (e.g., HCl) .

Data Table :

| Parameter | Optimal Range | Risk of Deviation |

|---|---|---|

| Temperature | 0–5°C | Side reactions (e.g., oxidation) |

| SOCl₂ Equivalents | 1.5–2.0 | Incomplete conversion |

| Solvent | Dry DCM | Hydrolysis of product |

Q. What analytical methods are recommended for confirming the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxy (-OCH₃) and carbonyl (C=O) groups. Compare chemical shifts with analogous nicotinoyl derivatives (e.g., δ 8.5–9.0 ppm for pyridine protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M-Cl]⁺ peaks.

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .

Critical Note : Acyl chlorides are hygroscopic; analyze immediately after synthesis or store under inert conditions to prevent degradation .

Q. How should this compound be handled to ensure laboratory safety?

- Methodological Answer : Safety protocols align with those for reactive acyl chlorides:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acidity with sodium bicarbonate. Avoid water to prevent exothermic reactions .

- Storage : Keep in a corrosive-resistant container (e.g., glass with PTFE-lined caps) under inert gas at –20°C. Label containers with hazard symbols (corrosive, moisture-sensitive) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer : Yield discrepancies often arise from competing reaction pathways:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may stabilize intermediates, slowing reaction kinetics.

- Steric Hindrance : The methoxy group at position 5 may hinder nucleophilic attack at the carbonyl carbon. Computational modeling (DFT) can map electron density to predict reactivity .

- Byproduct Formation : Monitor for dimerization or oxidation byproducts via TLC or LC-MS. Adjust reaction time and temperature to suppress side pathways .

Case Study : In a 2023 synthesis attempt, prolonged heating (≥50°C) led to a 15% yield drop due to Cl⁻ displacement by residual H₂O. Mitigated by using molecular sieves .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity Stress : Store aliquots at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via HPLC every 7 days.

- Degradation Pathways : Hydrolysis to 5-Methoxynicotinic acid is primary; quantify using a validated calibration curve.

- Inert Atmosphere Comparison : Compare stability under N₂ vs. ambient air to assess moisture sensitivity .

Data Table :

| Condition | Degradation Rate (%/day) | Major Degradant |

|---|---|---|

| 4°C, N₂ | 0.2 | None detected |

| 25°C, ambient | 2.5 | 5-Methoxynicotinic acid |

| 40°C, 60% RH | 5.8 | 5-Methoxynicotinic acid |

Q. What computational strategies can predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer : Use quantum mechanical (QM) and molecular docking approaches:

- QM Calculations : Density Functional Theory (DFT) to model transition states and activation energies for reactions with amines or alcohols.

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to design prodrugs. For example, a 2024 study predicted strong binding (–9.8 kcal/mol) to human serum albumin via hydrophobic interactions .

- Software Tools : Gaussian 16 for QM; AutoDock Vina for docking. Validate predictions with experimental kinetic data .

Guidelines for Addressing Contradictory Data

- Root-Cause Analysis : Compare reaction conditions (e.g., reagent purity, solvent grade) across studies.

- Cross-Validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm results.

- Literature Benchmarking : Reference analogous compounds (e.g., nicotinoyl chloride derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。